
1-Ethyl-2-phenyl-1,3,2-diazaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-phenyl-1,3,2-diazaborinane is a chemical compound that belongs to the class of diazaborinanes. These compounds are characterized by the presence of a boron-nitrogen ring structure. The unique combination of boron and nitrogen atoms in the ring imparts distinctive chemical properties to the compound, making it of interest in various fields of research and industry .
Méthodes De Préparation
The synthesis of 1-Ethyl-2-phenyl-1,3,2-diazaborinane typically involves the reaction of ethylamine with phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the boron-nitrogen bond. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound with high purity and yield .
Analyse Des Réactions Chimiques
1-Ethyl-2-phenyl-1,3,2-diazaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of boronic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of borohydride derivatives.
Substitution: The compound can undergo substitution reactions where the ethyl or phenyl groups are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction produces borohydrides .
Applications De Recherche Scientifique
1-Ethyl-2-phenyl-1,3,2-diazaborinane has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex boron-containing molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a boron delivery agent in boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: The compound’s ability to form stable complexes with various biomolecules makes it a candidate for drug development and delivery systems.
Mécanisme D'action
The mechanism by which 1-Ethyl-2-phenyl-1,3,2-diazaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron atoms can form stable covalent bonds with oxygen and nitrogen atoms in biomolecules, leading to the formation of boron-containing complexes. These complexes can modulate the activity of enzymes and other proteins, thereby influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-phenyl-1,3,2-diazaborinane can be compared with other diazaborinane compounds, such as:
1-Methyl-2-phenyl-1,3,2-diazaborinane: Similar in structure but with a methyl group instead of an ethyl group.
1-Propyl-2-phenyl-1,3,2-diazaborinane: Contains a propyl group, which can affect the compound’s solubility and interaction with other molecules.
1-Butyl-2-phenyl-1,3,2-diazaborinane: The longer butyl chain can influence the compound’s physical properties and its use in different applications.
The uniqueness of this compound lies in its specific combination of ethyl and phenyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
6129-30-2 |
|---|---|
Formule moléculaire |
C11H17BN2 |
Poids moléculaire |
188.08 g/mol |
Nom IUPAC |
1-ethyl-2-phenyl-1,3,2-diazaborinane |
InChI |
InChI=1S/C11H17BN2/c1-2-14-10-6-9-13-12(14)11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3 |
Clé InChI |
XDELHQJFVXHAJN-UHFFFAOYSA-N |
SMILES canonique |
B1(NCCCN1CC)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





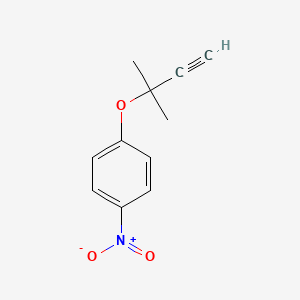

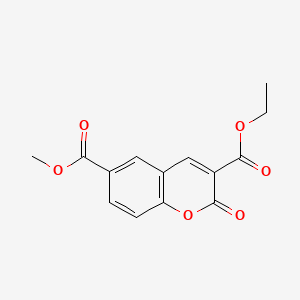
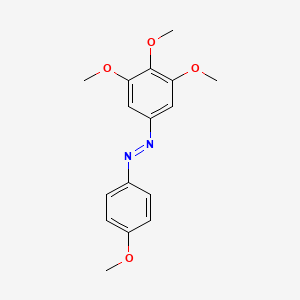


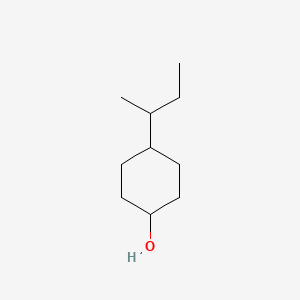
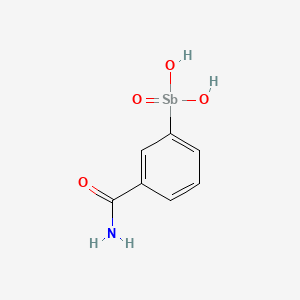
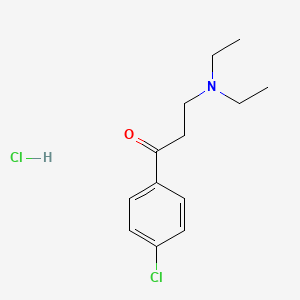
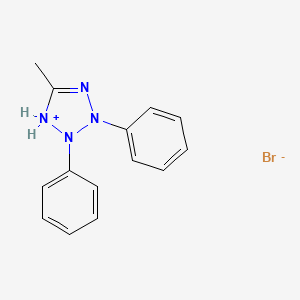
![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)
